cis-3-Hexenyl pyruvate

Description

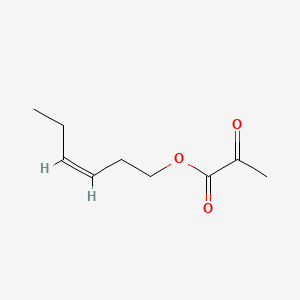

Structure

3D Structure

Properties

IUPAC Name |

[(Z)-hex-3-enyl] 2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-3-4-5-6-7-12-9(11)8(2)10/h4-5H,3,6-7H2,1-2H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNXTZXOBHAYSR-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCOC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20887178 | |

| Record name | Propanoic acid, 2-oxo-, (3Z)-3-hexen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20887178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Green, spicy aroma | |

| Record name | (Z)-3-Hexenyl 2-oxopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1824/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

75.00 to 77.00 °C. @ 5.00 mm Hg | |

| Record name | cis-3-Hexenyl pyruvate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038276 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in fats, Soluble (in ethanol) | |

| Record name | (Z)-3-Hexenyl 2-oxopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1824/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.982-0.990 | |

| Record name | (Z)-3-Hexenyl 2-oxopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1824/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

68133-76-6 | |

| Record name | cis-3-Hexenyl pyruvate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68133-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenyl pyruvate, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068133766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-oxo-, (3Z)-3-hexen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-oxo-, (3Z)-3-hexen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20887178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hex-3-enyl pyruvate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENYL PYRUVATE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74TLP5254U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis-3-Hexenyl pyruvate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038276 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-3-Hexenyl Pyruvate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3-Hexenyl pyruvate (B1213749), also known by its IUPAC name [(Z)-hex-3-enyl] 2-oxopropanoate, is an organic compound classified as an alpha-keto acid ester.[1][2] While it has been identified in some plants, such as celery stalks (Apium graveolens var. dulce), much of the existing research and commercial application has focused on its organoleptic properties.[2][3] It is utilized as a flavoring agent in the food industry and as a fragrance ingredient, valued for its green, oily, and fruity aroma profile.[4]

This document aims to provide a comprehensive technical overview of cis-3-Hexenyl pyruvate, moving beyond its current applications to explore its physicochemical properties, potential synthesis and analysis methodologies, and to extrapolate potential biological significance based on the known activities of its constituent moieties: cis-3-hexenol and pyruvate. This guide is intended for researchers and professionals in drug development and life sciences who may be interested in the untapped potential of this molecule.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[5] A summary of its key chemical and physical data is presented below.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | [(Z)-hex-3-enyl] 2-oxopropanoate | [4] |

| Synonyms | (Z)-3-Hexenyl pyruvate, Pyruvic acid cis-3-hexenyl ester | [4][6] |

| CAS Number | 68133-76-6 | [6] |

| Molecular Formula | C₉H₁₄O₃ | [6] |

| Molecular Weight | 170.21 g/mol | [2][4] |

| Appearance | Colorless to light yellow/green liquid | [5] |

| Boiling Point | 234.1 °C at 760 mmHg | [7] |

| Density | 0.993 g/cm³ | [7] |

| Flash Point | 93.4 °C | [7] |

| Refractive Index | 1.4410 to 1.4430 | [7] |

| SMILES | CC/C=C\CCOC(=O)C(=O)C | [4] |

| InChIKey | LKNXTZXOBHAYSR-PLNGDYQASA-N | [2] |

Synthesis and Analysis

Potential Synthesis Protocols

While specific, detailed protocols for the industrial synthesis of this compound are proprietary, a general laboratory-scale synthesis can be inferred from standard esterification procedures for pyruvic acid and other alcohols. A plausible method is the Fischer esterification of cis-3-hexenol with pyruvic acid.

3.1.1. Fischer Esterification

This method involves the acid-catalyzed reaction between cis-3-hexenol and pyruvic acid.

-

Reactants :

-

cis-3-Hexenol

-

Pyruvic acid (freshly distilled for best results)

-

A strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

-

An organic solvent to facilitate azeotropic removal of water (e.g., benzene (B151609) or toluene)

-

-

Procedure :

-

cis-3-Hexenol, a molar excess of pyruvic acid, and a catalytic amount of the acid catalyst are dissolved in the chosen solvent in a round-bottom flask.

-

The flask is equipped with a Dean-Stark apparatus or a similar setup for azeotropic water removal.

-

The reaction mixture is heated to reflux.

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., magnesium sulfate).

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield pure this compound.

-

A similar procedure has been described for the synthesis of methyl pyruvate, which can be adapted for this purpose.[7]

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a standard and effective method for the identification and quantification of volatile compounds like this compound.

3.2.1. GC-MS Analysis

-

Sample Preparation : Samples can be diluted in a suitable solvent such as hexane (B92381) or ethyl acetate.

-

Gas Chromatography (GC) Conditions :

-

Column : A nonpolar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable for separation.[5]

-

Injector : Split/splitless injector, with a typical injection volume of 1 µL.

-

Oven Temperature Program : An initial temperature of around 50-60°C, held for a few minutes, followed by a ramp up to 250-280°C.

-

Carrier Gas : Helium is commonly used.

-

-

Mass Spectrometry (MS) Conditions :

-

Ionization : Electron Impact (EI) at 70 eV.

-

Scan Range : A mass-to-charge ratio (m/z) range of approximately 40-350 amu.

-

-

Method Validation : For quantitative analysis, the method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (intra-day and inter-day), and limits of detection (LOD) and quantification (LOQ).[5][8]

Biological and Pharmacological Context

There is a notable lack of direct research into the biological activities of this compound. However, insights can be gained by examining its constituent molecules.

The Role of the Pyruvate Moiety

Pyruvate is a cornerstone of cellular metabolism, linking glycolysis to the citric acid (TCA) cycle.[9] Its primary roles include:

-

Energy Production : In the presence of oxygen, pyruvate is converted to acetyl-CoA, which enters the TCA cycle, leading to the generation of ATP.[9]

-

Biosynthesis : Pyruvate is a precursor for the synthesis of amino acids (like alanine), fatty acids, and glucose (via gluconeogenesis).[9]

-

Redox Balance : The interconversion of pyruvate and lactate (B86563) is crucial for maintaining the cellular NADH/NAD+ ratio.

Given this central role, compounds that can deliver pyruvate to cells are of significant interest. Some studies have shown that pyruvate esters, such as ethyl pyruvate, may have pharmacological effects that are distinct from pyruvate itself, including anti-inflammatory properties.[10] This suggests that the ester linkage in this compound could modulate the delivery or activity of pyruvate.

Caption: Pyruvate's position as a key intermediate in major metabolic pathways.

The Role of the cis-3-Hexenol Moiety

Cis-3-hexenol, also known as leaf alcohol, is a "green leaf volatile" released by plants upon damage.[11] It has several known biological activities:

-

Semiochemical : It acts as an attractant for many predatory insects, playing a role in plant defense.[11]

-

Anxiolytic and Antidepressant Effects : Studies in rodents have shown that a mixture of cis-3-hexenol and trans-2-hexenal (B146799) (termed "green odor") can prevent the development of PTSD-like symptoms and facilitate fear extinction.[12] These effects appear to be linked to the serotonergic system.[12]

-

Antimicrobial Properties : Some sources suggest potential antimicrobial activity for cis-3-hexenol, making it useful in oral care products.[13]

The esterification of cis-3-hexenol to form this compound could potentially serve as a pro-drug, releasing cis-3-hexenol upon hydrolysis by esterases in the body. This could offer a novel way to deliver this bioactive alcohol.

Safety and Toxicology

Based on evaluations by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), (Z)-3-Hexenyl 2-oxopropionate poses "no safety concern at current levels of intake when used as a flavouring agent".[4] Additionally, it is generally not classified as a hazardous substance according to GHS criteria.[4] However, for any new therapeutic application, a full toxicological assessment would be required.

Table 2: Public Safety and Regulatory Information

| Regulatory Body/Database | Information | Source(s) |

| JECFA | No safety concern at current intake levels as a flavouring agent (2008 evaluation) | [4] |

| FDA | Listed as a flavoring agent or adjuvant | [4] |

| GHS Classification | Not classified as hazardous by most reporting companies | [4] |

| FEMA Number | 3934 | [2][4] |

Future Research Directions and Conclusion

This compound is a compound that currently resides at the intersection of food science and fragrance chemistry. However, its constituent parts possess intriguing biological activities that warrant further investigation in a pharmacological context.

Key areas for future research include:

-

Biological Screening : A systematic evaluation of this compound in various biological assays to screen for anti-inflammatory, neuroprotective, or other therapeutic effects. The known anxiolytic properties of cis-3-hexenol make the nervous system a particularly interesting target.

-

Pharmacokinetic Studies : Investigation of the absorption, distribution, metabolism, and excretion (ADME) of this compound. A key question is the extent and rate of its hydrolysis into cis-3-hexenol and pyruvate in vivo.

-

Mechanism of Action : Should biological activity be identified, elucidating the underlying molecular mechanisms will be crucial. This would involve studying its effects on specific signaling pathways or metabolic processes.

-

Optimized Synthesis : Development and validation of efficient and scalable synthesis routes for producing high-purity this compound for research purposes.

References

- 1. Showing Compound cis-3-Hexen-1-yl pyruvate (FDB003918) - FooDB [foodb.ca]

- 2. This compound ≥93% | Sigma-Aldrich [sigmaaldrich.com]

- 3. US4312766A - Derivatives of cis-3-hexenol and process for producing compositions of matter containing cis-3-hexenal and products produced thereby and organoleptic uses thereof - Google Patents [patents.google.com]

- 4. 3-Hexenyl pyruvate, (3Z)- | C9H14O3 | CID 5363291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. scbt.com [scbt.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Pyruvic acid - Wikipedia [en.wikipedia.org]

- 10. Ethyl pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cis-3-Hexen-1-ol - Wikipedia [en.wikipedia.org]

- 12. cis-3-Hexenol and trans-2-hexenal mixture prevents development of PTSD-like phenotype in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jindaldrugs.com [jindaldrugs.com]

An In-depth Technical Guide to the Core Chemical Properties and Structure of cis-3-Hexenyl pyruvate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3-Hexenyl pyruvate (B1213749), also known by its IUPAC name (Z)-hex-3-enyl 2-oxopropanoate, is an organic compound with applications in the flavor and fragrance industry.[1][2] Its characteristic "green" and fruity aroma contributes to the scent profiles of various products.[3] While its sensory properties are well-documented, its broader biological significance and potential applications in drug development remain largely unexplored. This technical guide provides a comprehensive overview of the current knowledge on the chemical properties and structure of cis-3-Hexenyl pyruvate, including detailed (where available) and inferred experimental protocols and a discussion of its potential biological context based on its constituent parts.

Chemical Structure and Identification

The structure of this compound consists of a cis-3-hexenol esterified with pyruvic acid. The presence of the α-keto acid moiety and the unsaturated alcohol chain are key features determining its chemical reactivity and potential biological activity.

| Identifier | Value |

| IUPAC Name | [(Z)-hex-3-enyl] 2-oxopropanoate[2] |

| Synonyms | This compound, (Z)-3-Hexenyl pyruvate, Pyruvic acid cis-3-hexenyl ester[2] |

| CAS Number | 68133-76-6[4] |

| Molecular Formula | C₉H₁₄O₃[4] |

| Molecular Weight | 170.21 g/mol [2] |

| SMILES | CC/C=C\CCOC(=O)C(=O)C[2] |

| InChI | InChI=1S/C9H14O3/c1-3-4-5-6-7-12-9(11)8(2)10/h4-5H,3,6-7H2,1-2H3/b5-4-[2] |

| InChIKey | LKNXTZXOBHAYSR-PLNGDYQASA-N[2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and potential interactions in biological systems.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Green, oily, melon rind, banana peel, cucumber skin, tea | [3] |

| Boiling Point | 75-77 °C @ 5.00 mm Hg | [2] |

| Density | 0.982-0.990 g/cm³ @ 25 °C | [1] |

| Refractive Index | 1.437-1.445 @ 20 °C | [1] |

| Flash Point | 93.33 °C | [1] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and fats | [2] |

Experimental Protocols

Proposed Synthesis: Esterification of cis-3-Hexen-1-ol (B126655) and Pyruvic Acid

The most direct route for the synthesis of this compound is the esterification of cis-3-hexen-1-ol with pyruvic acid. This reaction is typically catalyzed by a strong acid and often involves the removal of water to drive the equilibrium towards the product.

Materials:

-

cis-3-Hexen-1-ol

-

Pyruvic acid

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

p-Toluenesulfonic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of cis-3-hexen-1-ol and pyruvic acid in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (approximately 1-2 mol%).

-

Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Methods

GC-MS is a suitable technique for the analysis of volatile compounds like this compound. A specific protocol is not available, but the following parameters, adapted from methods for short-chain fatty acid esters, can serve as a starting point.[5][6]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

Capillary column: A polar column such as a DB-WAX or FFAP is recommended for the analysis of esters (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions (starting point):

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 150 °C at 10 °C/min.

-

Ramp to 240 °C at 20 °C/min, hold for 5 minutes.

-

-

Transfer Line Temperature: 250 °C

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 35-350

NMR spectroscopy is essential for the structural elucidation of this compound. While specific spectral data for this compound is not publicly available, expected chemical shifts can be predicted based on its structure and data from similar compounds.[7][8][9][10][11]

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR (predicted chemical shifts):

-

~0.9 ppm (triplet): Methyl protons of the ethyl group (-CH₂CH₃ ).

-

~2.0-2.2 ppm (multiplet): Methylene protons adjacent to the double bond (-CH₂ CH=CH-).

-

~2.4 ppm (singlet): Methyl protons of the pyruvate moiety (-C(=O)CH₃ ).

-

~4.2 ppm (triplet): Methylene protons adjacent to the ester oxygen (-CH₂ OC(=O)-).

-

~5.3-5.6 ppm (multiplet): Vinylic protons (-CH=CH -).

¹³C NMR (predicted chemical shifts):

-

~14 ppm: Methyl carbon of the ethyl group (-CH₂C H₃).

-

~20-30 ppm: Methylene carbons of the hexenyl chain.

-

~27 ppm: Methyl carbon of the pyruvate moiety (-C(=O)C H₃).

-

~65 ppm: Methylene carbon adjacent to the ester oxygen (-C H₂OC(=O)-).

-

~123-135 ppm: Vinylic carbons (-C H=C H-).

-

~161 ppm: Ester carbonyl carbon (-OC (=O)-).

-

~192 ppm: Ketone carbonyl carbon (-C (=O)CH₃).

Biological Activity and Signaling Pathways

There is a significant lack of direct research on the biological activity and signaling pathways specifically involving this compound. However, insights can be drawn from the known biological roles of its precursors, cis-3-hexen-1-ol and pyruvic acid, as well as the broader classes of compounds to which it belongs.

Context from Precursors

-

cis-3-Hexen-1-ol: This compound is a well-known "green leaf volatile" (GLV) that is released by plants in response to tissue damage.[3][12] GLVs can act as signaling molecules in plant defense, attracting predators of herbivores and inducing defense gene expression in neighboring plants.[13][14][15] Some GLVs have also been shown to have direct antimicrobial and insect-repellent properties.[13]

-

Pyruvic Acid: As the end product of glycolysis, pyruvate is a central hub in cellular metabolism.[16][17][18][19][20] It can be converted to acetyl-CoA to fuel the citric acid cycle, be a substrate for gluconeogenesis, or be converted into amino acids and fatty acids.[17] Beyond its metabolic roles, pyruvate and other α-keto acids are emerging as important signaling molecules that can influence cellular processes like inflammation and gene expression.[21][22][23][24][25]

Potential Biological Roles

Given the properties of its precursors, this compound could potentially exhibit a range of biological activities, although these are purely speculative without direct experimental evidence.

-

Signaling in Plants: As an ester of a GLV, it may play a role in plant-plant or plant-insect communication, potentially as a more stable or longer-lasting signal compared to the more volatile alcohol.

-

Metabolic Effects: Once hydrolyzed in a biological system, it would release cis-3-hexen-1-ol and pyruvic acid, which could then enter their respective metabolic and signaling pathways.

-

Toxicity: The α,β-unsaturated ketone moiety is not present in this compound, but related unsaturated carbonyl compounds are known to have toxic effects, often through Michael addition reactions with cellular nucleophiles.[26][27][28][29][30] The toxicology of this specific ester has not been extensively studied.

The metabolic context of the precursors of this compound is illustrated in the following diagram.

Conclusion and Future Directions

This compound is a well-characterized compound in terms of its chemical structure and physicochemical properties, primarily due to its use in the flavor and fragrance industry. However, there is a notable absence of research into its synthesis, detailed analytical protocols, and, most significantly, its biological activity. The known roles of its precursors suggest that it could be a molecule of interest for further investigation in areas such as plant signaling, cellular metabolism, and potentially as a pro-drug that releases bioactive molecules. Future research should focus on developing and publishing standardized protocols for its synthesis and analysis, as well as initiating studies to explore its metabolic fate and potential effects on cellular signaling pathways in various biological systems. Such research would be invaluable for unlocking the full potential of this and related compounds beyond their current applications.

References

- 1. (Z)-3-hexen-1-yl pyruvate, 68133-76-6 [thegoodscentscompany.com]

- 2. 3-Hexenyl pyruvate, (3Z)- | C9H14O3 | CID 5363291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. lookchem.com [lookchem.com]

- 5. GCMS analysis of Butyrate, Propionate and acetate - Chromatography Forum [chromforum.org]

- 6. agilent.com [agilent.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Ketones | OpenOChem Learn [learn.openochem.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. diverdi.colostate.edu [diverdi.colostate.edu]

- 12. Green Leaf Volatiles: A New Player in the Protection against Abiotic Stresses? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | A New Role For Green Leaf Volatile Esters in Tomato Stomatal Defense Against Pseudomonas syringe pv. tomato [frontiersin.org]

- 15. A New Role For Green Leaf Volatile Esters in Tomato Stomatal Defense Against Pseudomonas syringe pv. tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyruvic Acid: A Key Player in Cellular Metabolism and Health -MetwareBio [metwarebio.com]

- 17. Pyruvic Acid | Rupa Health [rupahealth.com]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. Pyruvate Metabolism: Pathways, Acetyl-CoA & Research [arome-science.com]

- 20. Pyruvic acid - Wikipedia [en.wikipedia.org]

- 21. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Branched chain α-ketoacids aerobically activate HIF1α signaling in vascular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Keto acid - Wikipedia [en.wikipedia.org]

- 25. mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Trends in structure-toxicity relationships for carbonyl-containing alpha,beta-unsaturated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Unveiling (Z)-hex-3-enyl Pyruvate: A Technical Guide to its Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-hex-3-enyl pyruvate (B1213749) is an organic compound that contributes to the characteristic aroma of certain plants. It is an ester formed from (Z)-hex-3-en-1-ol, a well-known green leaf volatile (GLV), and pyruvic acid, a key intermediate in cellular metabolism. While its presence as a flavor and fragrance component is established, its natural occurrence, biosynthesis, and biological significance are less documented. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of (Z)-hex-3-enyl pyruvate, its hypothetical biosynthesis, and the methodologies for its analysis.

Natural Occurrence

The primary documented natural source of (Z)-hex-3-enyl pyruvate is celery (Apium graveolens).

Quantitative Data

Currently, there is a lack of recent scientific literature that provides specific quantitative data on the concentration of (Z)-hex-3-enyl pyruvate in celery or any other natural source. An early report by Gold and Wilson in 1963 identified (Z)-hex-3-enyl pyruvate as a principal odor constituent in celery juice, suggesting it plays a significant role in the vegetable's aroma profile.[1] The Human Metabolome Database also lists its presence in celery stalks (Apium graveolens var. dulce) and wild celery (Apium graveolens), referencing a 2004 dictionary of food compounds. However, more recent studies focusing on the volatile composition of celery have not consistently reported this specific compound, indicating it may be a minor component or that its detection is highly dependent on the analytical methods employed.

| Natural Source | Plant Part | Reported Presence | Quantitative Data | Reference |

| Celery (Apium graveolens) | Leaves and Stalks | Yes | Not available in recent literature | [1] |

Biosynthesis

The precise biosynthetic pathway of (Z)-hex-3-enyl pyruvate in plants has not been experimentally elucidated. However, a plausible pathway can be hypothesized based on the known biosynthesis of its precursor molecules, (Z)-hex-3-en-1-ol and pyruvate, and the general mechanisms of ester formation in plants.

Precursor Biosynthesis

-

(Z)-hex-3-en-1-ol : This C6 alcohol is a classic green leaf volatile (GLV) produced via the lipoxygenase (LOX) pathway. The pathway starts with the polyunsaturated fatty acid, α-linolenic acid, which is oxygenated by lipoxygenase to form a hydroperoxide. This intermediate is then cleaved by hydroperoxide lyase (HPL) to produce (Z)-3-hexenal. Finally, alcohol dehydrogenase (ADH) reduces (Z)-3-hexenal to (Z)-hex-3-en-1-ol. This process is typically initiated in response to tissue damage.

-

Pyruvate : Pyruvate is a central metabolite in cellular respiration, primarily formed in the cytosol as the end product of glycolysis.[2] During glycolysis, a molecule of glucose is broken down into two molecules of pyruvate.[2]

Hypothetical Esterification

The final step in the formation of (Z)-hex-3-enyl pyruvate is the esterification of (Z)-hex-3-en-1-ol with a pyruvate derivative. In plants, the formation of volatile esters is commonly catalyzed by alcohol acyltransferases (AATs), which typically use acyl-CoA thioesters as the acyl donor. Therefore, the most likely pathway involves the following steps:

-

Activation of Pyruvate: Pyruvate is likely activated to pyruvoyl-CoA. This activation step is crucial for providing the necessary energy for the esterification reaction.

-

Ester Formation: An alcohol acyltransferase (AAT) would then catalyze the transfer of the pyruvoyl group from pyruvoyl-CoA to (Z)-hex-3-en-1-ol, forming (Z)-hex-3-enyl pyruvate and releasing Coenzyme A.

While AATs are known to have broad substrate specificity for both alcohols and acyl-CoAs, the specific AAT responsible for the synthesis of (Z)-hex-3-enyl pyruvate has not been identified.[3][4]

Hypothetical biosynthetic pathway of (Z)-hex-3-enyl pyruvate.

Signaling Pathways

There is currently no scientific literature available that suggests the involvement of (Z)-hex-3-enyl pyruvate in any plant signaling pathways or other biological activities. Its primary known role is as a flavor and aroma compound.

Experimental Protocols

The analysis of volatile compounds like (Z)-hex-3-enyl pyruvate from plant matrices is typically performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol based on methods described for the analysis of volatiles in celery and other plants.[5][6][7][8]

Protocol: HS-SPME-GC-MS Analysis of (Z)-hex-3-enyl Pyruvate in Celery

1. Sample Preparation

-

Harvest fresh celery leaves and stalks.

-

Wash the plant material with distilled water and gently pat dry.

-

Homogenize a known weight (e.g., 2-5 g) of the plant material in a blender or with a mortar and pestle, optionally with the addition of a saturated NaCl solution to inhibit enzymatic activity.

-

Transfer the homogenized sample into a 20 mL headspace vial and seal it with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME)

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile compounds.

-

Equilibration: Place the sealed vial in a heating block or water bath at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a specific duration (e.g., 30-60 minutes) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated injector port of the GC-MS system (e.g., at 250 °C) for thermal desorption of the analytes onto the GC column.

-

Gas Chromatography:

-

Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical program might be: start at 40 °C for 2 minutes, then ramp up to 240 °C at a rate of 5 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: e.g., 230 °C.

-

Transfer Line Temperature: e.g., 280 °C.

-

4. Data Analysis

-

Identification: Identify (Z)-hex-3-enyl pyruvate by comparing its mass spectrum and retention index with those of an authentic standard and/or with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, a calibration curve should be prepared using a pure standard of (Z)-hex-3-enyl pyruvate. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) should be added to the sample before extraction to correct for variations in extraction and injection efficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. Glycolysis - Wikipedia [en.wikipedia.org]

- 3. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalytic properties of alcohol acyltransferase in different strawberry species and cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. repositorio.unesp.br [repositorio.unesp.br]

- 7. researchgate.net [researchgate.net]

- 8. Development of a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Method to Study Volatile Organic Compounds (VOCs) Emitted by Lavender Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of cis-3-Hexenyl Pyruvate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and hypothesized pathways for the biosynthesis of cis-3-hexenyl pyruvate (B1213749) in plants. While the compound has been identified in plant species such as celery (Apium graveolens)[1][2], its complete biosynthetic pathway has not been fully elucidated. This document synthesizes existing knowledge on related metabolic routes, proposes a putative pathway, and offers detailed experimental protocols for its investigation.

Proposed Biosynthetic Pathway

The biosynthesis of cis-3-hexenyl pyruvate is intrinsically linked to the well-characterized Green Leaf Volatile (GLV) pathway, which is activated in response to tissue damage. The pathway can be conceptualized in two main stages: the formation of the alcohol precursor, cis-3-hexen-1-ol (B126655), and its subsequent esterification with a pyruvate derivative.

Stage 1: Biosynthesis of the Alcohol Precursor, cis-3-Hexen-1-ol

The formation of cis-3-hexen-1-ol is a rapid process initiated by mechanical damage to plant tissues, leading to the release of linolenic acid from cell membranes. The key enzymatic steps are:

-

Oxygenation: Lipoxygenase (LOX) introduces molecular oxygen into linolenic acid to form 13-hydroperoxy-linolenic acid.

-

Cleavage: Hydroperoxide lyase (HPL) cleaves the 13-hydroperoxy-linolenic acid into cis-3-hexenal (B147320) and 12-oxo-cis-9-dodecenoic acid.

-

Reduction: Alcohol dehydrogenase (ADH) reduces cis-3-hexenal to cis-3-hexen-1-ol, also known as leaf alcohol[3].

Stage 2: Hypothetical Esterification of cis-3-Hexen-1-ol

The final step in the biosynthesis of this compound is the esterification of cis-3-hexen-1-ol. The precise enzymatic mechanism and the nature of the pyruvate donor are currently unknown. Plant alcohol acyltransferases (AATs), which are responsible for the formation of other volatile esters, typically utilize acyl-Coenzyme A (acyl-CoA) thioesters as the acyl donor, rather than free carboxylic acids. Based on this, two primary hypotheses can be proposed:

-

Hypothesis A: Acyl-CoA Dependent Esterification: An AAT enzyme catalyzes the reaction between cis-3-hexen-1-ol and pyruvoyl-CoA. The existence and biosynthesis of pyruvoyl-CoA in plants have not been definitively established, representing a key knowledge gap.

-

Hypothesis B: Direct Esterification: A novel enzyme, potentially a member of the AAT superfamily with an unusually broad substrate acceptance, or a different class of ester-forming enzyme, catalyzes the direct condensation of cis-3-hexen-1-ol with pyruvic acid.

The overall proposed pathway is depicted in the following diagram:

Key Enzymes in the Proposed Pathway

| Enzyme | Abbreviation | Function |

| Lipoxygenase | LOX | Catalyzes the dioxygenation of polyunsaturated fatty acids. |

| Hydroperoxide Lyase | HPL | Cleaves fatty acid hydroperoxides into aldehydes and oxoacids. |

| Alcohol Dehydrogenase | ADH | Reduces aldehydes to their corresponding alcohols. |

| Alcohol Acyltransferase | AAT | Catalyzes the formation of esters from alcohols and acyl-CoAs. |

Quantitative Data

To date, this compound has been identified as a volatile component in celery[1][2]. However, there is a lack of published quantitative data regarding its concentration in any plant tissues.

| Compound | Plant Species | Tissue | Concentration | Reference |

| This compound | Apium graveolens (Celery) | Not specified | Detected, not quantified | [1][2] |

Experimental Protocols

Hypothetical Enzyme Assay for this compound Synthesis

This protocol is adapted from standard procedures for AAT assays and would need to be optimized for the specific plant tissue and enzyme.

Objective: To detect and quantify the in vitro formation of this compound from cis-3-hexen-1-ol and a pyruvate donor using a plant protein extract.

Materials:

-

Plant tissue (e.g., celery leaves)

-

Extraction Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT, 5 mM MgCl₂, 10% (v/v) glycerol, 1% (w/v) polyvinylpyrrolidone (B124986) (PVP).

-

Substrates: cis-3-Hexen-1-ol, Pyruvic acid, Pyruvoyl-CoA (if available).

-

Stop Solution: 2 M HCl.

-

Extraction Solvent: Dichloromethane with an internal standard (e.g., methyl heptanoate).

-

Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

-

Protein Extraction:

-

Homogenize fresh plant tissue in liquid nitrogen.

-

Resuspend the powder in ice-cold extraction buffer.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

Prepare the reaction mixture in a glass vial:

-

100 µL of protein extract

-

50 mM Tris-HCl (pH 8.0)

-

1 mM cis-3-Hexen-1-ol

-

1 mM Pyruvic acid or Pyruvoyl-CoA

-

Total volume: 500 µL

-

-

Incubate at 30°C for 1 hour.

-

Stop the reaction by adding 100 µL of stop solution.

-

-

Product Extraction and Analysis:

-

Add 500 µL of extraction solvent (with internal standard) to the reaction vial.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Analyze 1 µL of the organic phase by GC-MS.

-

Identify this compound by its mass spectrum and retention time compared to an authentic standard. Quantify using the internal standard.

-

Regulation and Signaling

The biosynthesis of this compound is likely regulated at the level of substrate availability and enzyme expression. The GLV pathway, which produces the precursor cis-3-hexen-1-ol, is rapidly induced by biotic and abiotic stresses, particularly wounding. This suggests that the production of this compound may also be a stress-induced response.

The expression of AAT genes is known to be developmentally regulated and can be induced by various stimuli, including wounding and pathogen attack. Therefore, it is plausible that the same signaling pathways that upregulate the GLV pathway also induce the expression of the specific AAT responsible for the final esterification step. Further research into the promoter regions of candidate AAT genes and their response to stress-related signaling molecules, such as jasmonic acid, is warranted.

References

An In-depth Technical Guide to cis-3-Hexenyl Pyruvate: From Discovery to Putative Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Hexenyl pyruvate (B1213749) is a volatile organic compound identified as a flavor and fragrance component. While its presence has been noted in certain plant species, comprehensive scientific literature detailing its discovery, biosynthesis, and specific biological functions remains limited. This technical guide consolidates the available physicochemical data, proposes a plausible biosynthetic pathway based on known enzymatic reactions of its precursors, and outlines detailed experimental protocols for its identification and characterization. Furthermore, a potential role in plant signaling is hypothesized based on the established functions of related green leaf volatiles. This document aims to provide a foundational resource for researchers interested in the further investigation of this molecule.

Physicochemical and Organoleptic Properties

cis-3-Hexenyl pyruvate, also known as (Z)-3-Hexenyl 2-oxopropanoate, is an ester characterized by its green and fruity aroma. While a formal scientific discovery and characterization are not well-documented in publicly accessible literature, its identification has been noted in celery (Apium graveolens)[1]. Its primary applications are in the flavor and fragrance industries.

A summary of its known properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol [2] |

| CAS Number | 68133-76-6[2] |

| FEMA Number | 3934[2] |

| Appearance | Light orange to yellow to green clear liquid |

| Odor Profile | Green, oily, melon rind, banana peel, cucumber skin, tea[1] |

| Taste Profile | Oily green, cucumber, vegetative, fruity with nuances of apple, berry, cherry, and watermelon |

| Boiling Point | 234.1 °C at 760 mmHg |

| Flash Point | 93.4 °C |

| Density | 0.993 g/cm³ |

| Refractive Index | 1.4410 to 1.4430 |

Hypothetical Biosynthesis Pathway

The biosynthetic pathway of this compound has not been experimentally elucidated. However, based on the well-documented biosynthesis of its precursor, cis-3-hexenol, a plausible enzymatic pathway can be proposed. The initial steps involve the conversion of linolenic acid into cis-3-hexenal (B147320) through the action of lipoxygenase and hydroperoxide lyase. This is a common pathway for the formation of green leaf volatiles (GLVs) in plants upon tissue damage[3][4]. The resulting cis-3-hexenal is then reduced to cis-3-hexenol by alcohol dehydrogenase.

The final step is the esterification of cis-3-hexenol with pyruvate. In biological systems, such esterifications are typically catalyzed by specific transferase enzymes, which utilize an activated form of the acid, such as a coenzyme A thioester, or proceed via direct condensation catalyzed by an esterase. Given the presence of pyruvate as a central metabolite, an uncharacterized transferase is hypothesized to catalyze this final reaction.

Potential Biological Role and Signaling

The specific biological role of this compound is unknown. However, its precursor, cis-3-hexenol, is a well-known green leaf volatile (GLV). GLVs are released by plants in response to mechanical damage or herbivory and play crucial roles in plant defense and communication. They can act as airborne signals to attract natural enemies of herbivores, deter further herbivory, and prime neighboring plants for defense.

It is plausible that this compound, as a derivative of cis-3-hexenol, may also be involved in these signaling cascades. The esterification of cis-3-hexenol to its pyruvate form could modify its volatility, stability, or receptor-binding affinity, thereby fine-tuning the plant's defensive response. Further research is required to investigate the release of this compound under biotic stress and its effects on insects and neighboring plants.

Experimental Protocols

Extraction and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from standard methods for the analysis of volatile esters in plant matrices[5][6].

Objective: To extract and identify this compound from a plant matrix (e.g., celery).

Materials:

-

Plant tissue (e.g., fresh celery stalks)

-

Liquid nitrogen

-

Dichloromethane (B109758) (CH₂Cl₂), HPLC grade

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Internal standard (e.g., methyl nonanoate)

-

Mortar and pestle or cryogenic grinder

-

Centrifuge and centrifuge tubes

-

Glass funnels and filter paper

-

Rotary evaporator

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Freeze a known weight of fresh plant tissue (e.g., 10 g) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction: Transfer the powdered tissue to a centrifuge tube and add a known volume of dichloromethane (e.g., 20 mL) and the internal standard. Vortex vigorously for 2 minutes and then sonicate for 15 minutes in a cold water bath.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.

-

Solvent Collection: Carefully decant the dichloromethane supernatant into a clean flask. Repeat the extraction process on the plant pellet with another portion of dichloromethane.

-

Drying and Concentration: Combine the supernatants and dry over anhydrous sodium sulfate. Filter the extract to remove the drying agent. Concentrate the filtrate to a final volume of approximately 1 mL using a rotary evaporator at low temperature (<30°C).

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the concentrated extract into the GC-MS.

-

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.

-

Injector Temperature: 250°C.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: m/z 40-400.

-

-

-

Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard or with a reference library (e.g., NIST). The expected mass spectrum would show characteristic fragments corresponding to the pyruvate and hexenyl moieties.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal structure confirmation, NMR spectroscopy of an isolated or synthesized sample is recommended.

Hypothetical ¹H NMR (in CDCl₃):

-

δ ~5.5-5.3 ppm (m, 2H): Olefinic protons of the cis-double bond.

-

δ ~4.2 ppm (t, 2H): Methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-).

-

δ ~2.4 ppm (q, 2H): Methylene protons adjacent to the double bond (-CH₂-CH=).

-

δ ~2.3 ppm (s, 3H): Methyl protons of the pyruvate group (-C(O)-CH₃).

-

δ ~2.1 ppm (quintet, 2H): Methylene protons adjacent to the terminal methyl group (-CH₂-CH₃).

-

δ ~0.9 ppm (t, 3H): Terminal methyl protons (-CH₃).

Hypothetical ¹³C NMR (in CDCl₃):

-

δ ~200 ppm: Keto carbonyl carbon of the pyruvate group.

-

δ ~162 ppm: Ester carbonyl carbon.

-

δ ~135 ppm and ~123 ppm: Olefinic carbons.

-

δ ~65 ppm: Methylene carbon attached to the ester oxygen.

-

δ ~28 ppm, ~27 ppm, ~20 ppm: Other aliphatic methylene and methyl carbons.

Conclusion

This compound represents an intriguing molecule at the intersection of plant biochemistry and flavor chemistry. While its commercial use is established, its biological origins and functions remain largely unexplored. The proposed biosynthetic pathway and potential signaling roles provide a framework for future research. The detailed analytical protocols outlined in this guide offer a starting point for the quantitative analysis and further characterization of this compound in various biological systems. Elucidating the role of this compound and similar secondary metabolites will deepen our understanding of plant chemical ecology and may open new avenues for applications in agriculture and drug development.

References

- 1. Showing Compound cis-3-Hexen-1-yl pyruvate (FDB003918) - FooDB [foodb.ca]

- 2. This compound ≥93% | Sigma-Aldrich [sigmaaldrich.com]

- 3. US5620879A - Process for producing natural cis-3-hexenol from unsaturated fatty acids - Google Patents [patents.google.com]

- 4. FR2652587A1 - Process for the synthesis of cis-3-hexen-1-ol from an unsaturated fatty acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Analysis of cis-3-Hexenyl pyruvate in Celery: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Hexenyl pyruvate (B1213749), also known as (Z)-hex-3-enyl pyruvate, is a volatile organic compound that has been identified as a constituent of celery (Apium graveolens).[1][2] This technical guide synthesizes the currently available scientific information regarding the role of cis-3-Hexenyl pyruvate in celery, with a focus on its contribution to the plant's characteristic aroma and flavor profile. While in-depth research on its specific biological functions within the plant is limited, this document provides a comprehensive overview of its known properties and the general biosynthetic pathways of related compounds.

Presence and Organoleptic Properties in Celery

This compound has been detected in both celery stalks (Apium graveolens var. dulce) and wild celery (Apium graveolens).[1][2] Its presence is primarily associated with the sensory characteristics of the plant. The compound is described as having a waxy, slightly green, and fruity aroma with notes of watermelon and honeydew, which becomes more floral and sweet upon drying.[3] Its taste profile at low concentrations is characterized as light green, fatty, waxy, and grassy.[3] These attributes suggest that this compound is a key contributor to the complex and distinctive flavor of celery.[4][5]

Biosynthesis of Related Green Leaf Volatiles

Direct experimental protocols and detailed signaling pathways for the biosynthesis of this compound in celery have not been elucidated in published research. However, it is structurally related to other C6 "green leaf volatiles" (GLVs), which are produced via the lipoxygenase (LOX) pathway. This pathway is typically activated in response to tissue damage, such as from herbivores or mechanical stress.

The general pathway begins with the release of linolenic acid from cell membranes. This fatty acid is then oxygenated by lipoxygenase (LOX) to form a hydroperoxide, which is subsequently cleaved by hydroperoxide lyase (HPL) to produce (Z)-3-hexenal.[6] This aldehyde can then be reduced to (Z)-3-hexenol by an alcohol dehydrogenase (ADH).[6] It is from these precursors that a variety of other GLV esters are synthesized, catalyzed by acyltransferases.[7] It is plausible that this compound is formed through a similar enzymatic reaction involving a pyruvate donor, though the specific enzymes and intermediates in celery are yet to be identified.

Due to the lack of specific experimental data, a detailed, validated signaling pathway for this compound biosynthesis in celery cannot be constructed. However, a generalized workflow for the production of related GLVs is presented below.

Caption: Generalized biosynthesis pathway of Green Leaf Volatiles (GLVs) leading to the hypothetical formation of this compound.

Potential Biological Roles and Future Research

Beyond its contribution to flavor, the broader biological role of this compound in celery remains uninvestigated. Other GLVs are known to be involved in plant defense signaling, attracting natural enemies of herbivores, and mediating plant-plant communication.[6] Future research could explore whether this compound shares these functions in celery.

Experimental Protocols

Detailed experimental protocols for the study of this compound in celery are not available in the literature. However, researchers interested in this area could adapt standard methods used for the analysis of volatile compounds in plants. A general workflow for such an investigation is proposed below.

Caption: A proposed experimental workflow for the investigation of this compound in celery.

This compound is a recognized contributor to the characteristic aroma and flavor of celery. While its presence has been confirmed, a significant knowledge gap exists regarding its specific biological roles, biosynthetic pathways, and quantitative distribution within the plant. The information and proposed frameworks presented in this guide are intended to serve as a foundation for future research into this and other volatile compounds in celery, potentially opening new avenues for crop improvement and the development of novel flavor and fragrance applications.

References

- 1. Showing Compound cis-3-Hexen-1-yl pyruvate (FDB003918) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0038276) [hmdb.ca]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. harrisonjoseph.co.uk [harrisonjoseph.co.uk]

- 5. (Z)-3-hexen-1-yl pyruvate, 68133-76-6 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of Plant Volatiles: Nature’s Diversity and Ingenuity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: cis-3-Hexenyl Pyruvate (CAS Number: 68133-76-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Hexenyl pyruvate (B1213749), with CAS number 68133-76-6, is an organic compound classified as an alpha-keto acid ester.[1] It is primarily recognized for its role as a flavoring and fragrance agent, imparting a characteristic green, spicy, and somewhat caramellic aroma.[2][3] Naturally occurring in celery, this compound is of interest to the food and fragrance industries.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, a proposed synthesis protocol, analytical methodologies, and a summary of its known safety and toxicological profile. Notably, there is a significant lack of publicly available data regarding its specific biological activity, mechanism of action, and potential applications in drug development. This document aims to consolidate the existing knowledge and provide a framework for future research.

Chemical and Physical Properties

cis-3-Hexenyl pyruvate is a colorless to pale yellow liquid.[4] Its primary utility stems from its distinct organoleptic properties.[5] A summary of its key chemical and physical data is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 68133-76-6 | [2][6][7] |

| Molecular Formula | C₉H₁₄O₃ | [6][7] |

| Molecular Weight | 170.21 g/mol | [6][8] |

| IUPAC Name | (3Z)-hex-3-en-1-yl 2-oxopropanoate | [1] |

| Synonyms | Pyruvic Acid cis-3-Hexenyl Ester, (Z)-3-Hexenyl pyruvate | [6][7] |

| Appearance | Colorless to pale yellow clear liquid | [4] |

| Odor | Green, spicy, caramellic, oily, with fruity and vegetative nuances | [2][6] |

| Boiling Point | 75.0 - 77.0 °C @ 5.00 mm Hg | [1] |

| Specific Gravity | 0.982 - 0.990 @ 25.0 °C | [6] |

| Refractive Index | 1.437 - 1.445 @ 20.0 °C | [6] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and fats |

Synthesis

Proposed Experimental Protocol for Synthesis

Reaction: Fischer-Speier Esterification

Reactants:

-

Pyruvic acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene (solvent for azeotropic removal of water)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of cis-3-hexen-1-ol and pyruvic acid in toluene.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid by washing the organic layer with a saturated sodium bicarbonate solution. Caution: CO₂ evolution.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation to yield the final product.[12][13]

Analytical Methods

The purity and identity of synthesized this compound should be confirmed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for separating and identifying volatile compounds like esters.[14][15] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for structural elucidation.

Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., quadrupole).

Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

-

Carrier Gas: Helium or Hydrogen.

-

Injection Mode: Split/splitless, with a typical split ratio of 100:1.

-

Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/minute.

-

Final hold: 5 minutes at 250 °C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-350.

-

Ion Source Temperature: 230 °C.

-

Interface Temperature: 250 °C.

-

Data Analysis:

-

Identification can be achieved by comparing the obtained mass spectrum with reference libraries such as NIST or Wiley.[16]

Spectroscopic Data

While full, interpreted spectra for this compound are not widely published, expected characteristic signals can be inferred from its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Characteristic Signals |

| ¹H NMR | Signals corresponding to ethyl group protons, vinylic protons of the cis-double bond, allylic and methylene (B1212753) protons, and the methyl group adjacent to the ketone. |

| ¹³C NMR | Resonances for the ester carbonyl, keto carbonyl, vinylic carbons, and aliphatic carbons. |

| FTIR (cm⁻¹) | Strong C=O stretching vibrations for the ester and ketone groups (typically around 1720-1750 cm⁻¹), C-O stretching (around 1000-1300 cm⁻¹), and C=C stretching.[7][17] |

Biological Activity and Drug Development Potential

Currently, there is a significant lack of published research on the specific biological activities of this compound beyond its role as a flavor and fragrance compound. Searches in biomedical and pharmacological databases did not yield studies on its mechanism of action, involvement in signaling pathways, or potential therapeutic applications.

While the pyruvate moiety is a key endogenous metabolite with known anti-inflammatory and antioxidant properties, these characteristics cannot be directly extrapolated to its esterified form without experimental validation.[18][19] Some pyruvate esters, such as ethyl pyruvate, have been investigated for pharmacological effects distinct from pyruvate itself, but similar research on this compound has not been reported.[8]

Given the absence of data, this compound is not currently considered a candidate for drug development. Its primary relevance to the pharmaceutical industry may be as an excipient in topical or oral formulations where a specific flavor or fragrance is desired, subject to regulatory approval.

Safety and Toxicology

This compound is regulated as a flavoring substance. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".

General toxicological information for esters used as flavoring agents suggests they are typically of low to moderate toxicity.[2] The primary safety considerations for handling the pure substance in a laboratory setting would be related to the reactivity of the pyruvic acid precursor, which is corrosive.[1][20] Standard personal protective equipment (gloves, safety glasses) and handling in a well-ventilated area are recommended.

Conclusion

This compound (CAS 68133-76-6) is a well-characterized flavor and fragrance compound with established physical and chemical properties. While detailed experimental protocols for its synthesis and analysis are not explicitly published, they can be reliably inferred from standard organic chemistry principles. The most significant gap in the current knowledge base is the near-complete absence of data regarding its biological activity and potential for therapeutic applications. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. Future research could focus on screening for biological activity, investigating its metabolic fate, and exploring whether the known properties of the pyruvate anion are conferred by this ester form. Until such studies are conducted, its application will likely remain confined to the flavor and fragrance industries.

References

- 1. carlroth.com [carlroth.com]

- 2. Toxicological assessment of flavouring esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. Esters, Sulfate Esters, Phosphate Esters, Thiophosphate Esters, and Borate Esters | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Conformational isomerism of α-ketoesters. A FTIR and ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Ethyl pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. scienceready.com.au [scienceready.com.au]

- 13. Esters and Esterification Chemistry Tutorial [ausetute.com.au]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. rroij.com [rroij.com]

- 16. agilent.com [agilent.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. Pyruvate is an endogenous anti-inflammatory and anti-oxidant molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Current knowledge about pyruvate supplementation: A brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical and Spectral Properties of cis-3-Hexenyl Pyruvate

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Hexenyl pyruvate (B1213749) is a volatile organic compound with applications in the flavor and fragrance industry. A thorough understanding of its physicochemical and spectral properties is crucial for its application, identification, and synthesis. This technical guide provides a comprehensive overview of the known physical and spectral data for cis-3-Hexenyl pyruvate. It includes tabulated summaries of its physical properties and an outline of experimental protocols for its analysis. Additionally, this guide presents a proposed synthetic pathway and a general analytical workflow, visualized using Graphviz diagrams, to aid researchers in their studies of this molecule.

Physical Properties

This compound is a colorless to light yellow liquid.[1] It is characterized by a green, spicy, and oily aroma.[1][2] Key physical properties are summarized in Table 1 for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄O₃ | [3] |

| Molecular Weight | 170.21 g/mol | [3] |

| CAS Number | 68133-76-6 | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 75.00 to 77.00 °C @ 5.00 mm Hg; 98 °C @ 12 mmHg | [3] |

| Density | 0.982 - 0.990 g/cm³ @ 25 °C | [3] |

| Refractive Index | 1.437 - 1.445 @ 20 °C | [5] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and fats. | [3] |

| Flash Point | 93.4 °C (200 °F) | [1] |

| Purity (typical) | >95.0% (GC) | [4] |

Spectral Properties

The spectral characteristics of a molecule are fundamental to its identification and structural elucidation. The following sections detail the available spectral data for this compound.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification of volatile compounds like this compound. The electron ionization (EI) mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

Table 2: Key Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 43 | 99.99 | [CH₃CO]⁺ |

| 67 | 32.80 | [C₅H₇]⁺ |

| 39 | 19.90 | [C₃H₃]⁺ |

| 81 | 11.20 | [C₆H₉]⁺ |

| 29 | 9.10 | [C₂H₅]⁺ |

Source: PubChem CID 5363291[3]

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | ~1750 | Stretching vibration |

| C=O (Ketone) | ~1725 | Stretching vibration |

| C=C (cis-Alkene) | ~1650 | Stretching vibration |

| C-O (Ester) | ~1200-1100 | Stretching vibration |

| =C-H (cis-Alkene) | ~3010 | Stretching vibration |

| =C-H (cis-Alkene) | ~700 | Out-of-plane bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data for this compound are not widely published. However, predicted chemical shifts can be estimated based on the known values for its constituent parts: cis-3-hexen-1-ol (B126655) and pyruvic acid.[6][7][8] Researchers seeking to confirm the structure of synthesized this compound would need to acquire and interpret their own NMR spectra.

Experimental Protocols

Proposed Synthesis

A plausible method for the synthesis of this compound is through the esterification of cis-3-hexen-1-ol with pyruvic acid or a derivative thereof. A similar transesterification procedure has been documented for the synthesis of cis-3-hexenyl salicylate.[9]

Caption: Proposed synthesis of this compound via esterification.

Methodology:

-

Reactant Mixture: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine equimolar amounts of cis-3-hexen-1-ol and pyruvic acid in a suitable solvent (e.g., toluene).

-

Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard method for the analysis of volatile flavor and fragrance compounds.[10][11][12][13]

Caption: General workflow for GC-MS analysis of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane (B109758) or hexane.

-

GC Conditions:

-

Injector: Split/splitless injector, typically at 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: A temperature ramp is used to separate compounds based on their boiling points. A typical program might start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: Typically 230 °C.

-

Quadrupole Temperature: Typically 150 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound by its retention time and comparison of its mass spectrum to a reference library.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural confirmation of the synthesized molecule.

Caption: A standard workflow for NMR sample preparation and analysis.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[14][15][16][17]

-